5-methyl-1H-pyrazole-3-carboxamide chemical properties
5-methyl-1H-pyrazole-3-carboxamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-methyl-1H-pyrazole-3-carboxamide
Executive Summary
This technical guide provides a comprehensive analysis of 5-methyl-1H-pyrazole-3-carboxamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole nucleus is a well-established "privileged scaffold" in pharmacology, appearing in numerous approved drugs.[1] This document delineates the core physicochemical properties of the title compound, presents a validated synthetic protocol, details methods for its analytical characterization, and explores its chemical reactivity. Furthermore, it contextualizes the compound's relevance by discussing the broader biological activities of the pyrazole-carboxamide class, thereby offering field-proven insights for its application in research and discovery pipelines.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone of heterocyclic chemistry and a highly valued pharmacophore in drug discovery.[2] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for diverse functionalization have led to its incorporation into a wide array of therapeutic agents.[1] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4] The carboxamide moiety, when attached to the pyrazole core, further enhances the molecule's ability to form crucial hydrogen bond interactions with biological targets, a key feature in designing potent and selective drugs.[4] This guide focuses specifically on the 5-methyl substituted 3-carboxamide derivative, providing the foundational chemical knowledge required for its synthesis, characterization, and strategic deployment in research programs.
Core Molecular Data and Physicochemical Properties
5-methyl-1H-pyrazole-3-carboxamide is a stable, solid organic compound at ambient conditions. The presence of the methyl group at the 5-position and the carboxamide at the 3-position defines its specific reactivity and potential for biological interaction. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-methyl-1H-pyrazole-3-carboxamide | - |
| CAS Number | 4027-55-8 | [5] |
| Molecular Formula | C₅H₇N₃O | - |
| Molecular Weight | 125.13 g/mol | [6] |
| Predicted Boiling Point | 373.6 ± 30.0 °C | [7] |
| Predicted pKa | 12.90 ± 0.10 | [7] |
| Predicted Density | 1.142 ± 0.06 g/cm³ | [7] |
Synthesis and Characterization
The synthesis of pyrazole-carboxamides is a well-established process in organic chemistry, typically proceeding through a key pyrazole ester intermediate. The following protocol describes a reliable, two-step method for laboratory-scale preparation, emphasizing the causal logic behind each procedural choice.
Synthetic Workflow
The overall synthetic strategy involves two primary transformations:
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Cyclocondensation: Formation of the pyrazole ring by reacting a β-dicarbonyl compound with a hydrazine source.
-
Amidation: Conversion of the resulting carboxylate ester into the target primary carboxamide.
Caption: Synthetic workflow for 5-methyl-1H-pyrazole-3-carboxamide.
Experimental Protocol: Synthesis
Part A: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Intermediate) [8]
-
Reaction Setup: To a solution of ethyl 2,4-dioxopentanoate in absolute ethanol, add hydrazine hydrate dropwise at 0°C. The use of a low temperature is critical to control the initial exothermic reaction.
-
Cyclization: Allow the reaction mixture to warm to room temperature and subsequently reflux for 4-6 hours. Refluxing provides the necessary thermal energy to drive the cyclization and dehydration steps, leading to the formation of the stable aromatic pyrazole ring.
-
Monitoring: The reaction progress must be monitored by Thin Layer Chromatography (TLC). This ensures the complete consumption of the starting materials before proceeding, preventing contamination of the intermediate.
-
Workup and Isolation: Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ester intermediate.
Part B: Amidation to 5-methyl-1H-pyrazole-3-carboxamide
-
Reaction: The purified ethyl 5-methyl-1H-pyrazole-3-carboxylate is suspended in a concentrated aqueous or methanolic solution of ammonia.
-
Conversion: The mixture is heated in a sealed vessel. The elevated temperature and pressure facilitate the nucleophilic attack of ammonia on the ester carbonyl, leading to the displacement of the ethoxy group and formation of the primary amide.
-
Isolation and Purification: After cooling, the product typically precipitates from the solution. The solid is collected by filtration, washed with cold water to remove residual ammonia and salts, and dried. For ultimate purity, recrystallization from a solvent such as isopropyl alcohol is recommended.[2]
Analytical Characterization
Confirmation of the final product's identity and purity is achieved through a combination of standard spectroscopic techniques.
Caption: 2D Structure of 5-methyl-1H-pyrazole-3-carboxamide.
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~2.3 ppm (s, 3H, -CH₃); δ ~6.5 ppm (s, 1H, Pyrazole C4-H); δ ~7.0-7.5 ppm (br s, 2H, -CONH₂); δ ~12.0-13.0 ppm (br s, 1H, Pyrazole N1-H) | The chemical shifts are characteristic of the specific proton environments. The methyl group is in the aliphatic region, the pyrazole proton is in the aromatic region, and the amide/NH protons are typically broad and downfield. |
| ¹³C NMR | δ ~10-15 ppm (-CH₃); δ ~105 ppm (Pyrazole C4); δ ~140-150 ppm (Pyrazole C3 & C5); δ ~160-165 ppm (-C=O) | Predicts the carbon skeleton. The carbonyl carbon is significantly deshielded and appears far downfield. |
| FTIR (cm⁻¹) | ~3400 & ~3200 (N-H stretch, amide); ~3100 (N-H stretch, pyrazole); ~1670 (C=O stretch, amide I); ~1620 (N-H bend, amide II); ~1550 (C=N stretch, pyrazole ring) | Infrared spectroscopy confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[9][10] |
| Mass Spec. | Expected M/Z for [M+H]⁺: 126.0665 | High-resolution mass spectrometry provides an exact mass, confirming the elemental composition C₅H₈N₃O⁺. |
Chemical Reactivity and Stability
The reactivity of 5-methyl-1H-pyrazole-3-carboxamide is governed by its constituent functional groups: the pyrazole ring and the carboxamide side chain.
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N-H Tautomerism and Acidity: The proton on the pyrazole nitrogen (N1) is acidic and can be removed by a suitable base. The resulting pyrazolate anion is a potent nucleophile. This allows for facile N-alkylation or N-acylation reactions to generate a library of derivatives.[2]
-
Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution, primarily at the C4 position, although the ring is generally considered electron-deficient compared to pyrrole.
-
Carboxamide Group Reactivity: The amide functional group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid (5-methyl-1H-pyrazole-3-carboxylic acid) under harsh acidic or basic conditions with prolonged heating.[11] It can also be dehydrated to a nitrile under specific conditions.
Applications in Research and Drug Development
The 5-methyl-1H-pyrazole-3-carboxamide scaffold is a validated starting point for the development of biologically active molecules. Its utility stems from its structural and electronic properties which allow it to engage with a variety of biological targets.
-
Enzyme Inhibition: The pyrazole-carboxamide framework is prevalent in many kinase inhibitors, where the N-H and C=O groups form critical hydrogen bonds within the ATP-binding pocket of the enzyme.[4][12] This motif is also found in inhibitors of other enzymes, such as carbonic anhydrase.[4]
-
Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[3][13] Some have been shown to exert their effects through mechanisms such as DNA binding and cleavage, highlighting the scaffold's ability to serve as a platform for DNA-interactive agents.[3]
-
Antimicrobial and Anthelmintic Activity: The structural motif has been successfully employed in the development of novel agents against drug-resistant bacteria and parasitic nematodes.[2][14] Optimization of the substituents on the pyrazole ring and the carboxamide nitrogen has led to compounds with potent and selective activity.[14]
Conclusion
5-methyl-1H-pyrazole-3-carboxamide is a chemically robust and synthetically accessible molecule that serves as a high-value building block for medicinal chemistry and chemical biology. Its well-defined physicochemical properties, predictable reactivity, and the established biological relevance of the pyrazole-carboxamide scaffold make it an important compound for researchers. This guide provides the core technical knowledge necessary to synthesize, validate, and strategically utilize this compound in the pursuit of novel therapeutic agents and chemical probes.
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